2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2-fluorophenoxy group, a thieno[3,4-c]pyrazol ring, and a furan-2-ylmethyl-substituted amide moiety. Its design incorporates multiple pharmacophoric elements:
- 2-Fluorophenoxy group: Enhances lipophilicity and influences electronic interactions via the fluorine atom.
- Furan-2-ylmethylamino substituent: Introduces steric bulk and hydrogen-bonding capacity via the furan oxygen and amide NH.
The compound’s molecular formula is estimated as C₂₁H₂₀FN₅O₄S (calculated molecular weight: ~457.48 g/mol), though exact data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-[3-[[2-(2-fluorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-15-5-1-2-6-17(15)29-10-19(27)23-20-14-11-30-12-16(14)24-25(20)9-18(26)22-8-13-4-3-7-28-13/h1-7H,8-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRKQGSSXJOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . Its structure includes a fluorophenoxy group, a furan moiety, and a thieno[3,4-c]pyrazole unit, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 2-(2-fluorophenoxy)-N-(...) |
| InChI Key | HRSQUWQKELZRJQ-UHFFFAOYSA-N |
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-(...) exhibit significant anticonvulsant properties. For instance, derivatives with the fluorophenoxy group have been synthesized and tested for their efficacy in models of seizures. One study demonstrated that certain analogs showed considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models of epilepsy, suggesting a potential mechanism involving benzodiazepine receptors .
Antimicrobial Potential
The compound's structural features suggest potential antimicrobial activity. The presence of the furan ring is known to enhance interaction with biological targets, making it a candidate for further investigation as an antimicrobial agent. Preliminary studies have indicated that similar compounds can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial efficacy remains limited.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Initial findings suggest that 2-(2-fluorophenoxy)-N-(...) exhibits low cytotoxicity in various cell lines, with CC50 values exceeding 100 μM in Vero and MDCK cells . This low toxicity profile positions it as a favorable candidate for therapeutic applications.
Case Studies
- Anticonvulsant Screening : A series of fluorophenoxy derivatives were screened for anticonvulsant activity using animal models. Compounds demonstrating significant reductions in seizure frequency were identified as promising leads for further development .
- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that certain derivatives inhibited growth at concentrations lower than those affecting mammalian cells, indicating selective toxicity which is desirable for drug development.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in neurotransmission and cellular signaling pathways. The thieno[3,4-c]pyrazole moiety may play a critical role in modulating these interactions, potentially through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Furan-2-ylmethyl)-2-(3-(2-(4-Methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide (CAS 1105250-98-3)
- Structural Similarities: Shares the thieno[3,4-c]pyrazol core and furan-2-ylmethylamino substituent.
- Key Differences: The 4-methoxyphenoxy group (vs. 2-fluorophenoxy) alters electronic properties (electron-donating OCH₃ vs. electron-withdrawing F) and lipophilicity (LogP difference: ~0.5–1.0 estimated).
- Implications : The fluorine in the target compound may enhance metabolic stability and receptor binding specificity compared to the methoxy analog .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide
- Structural Similarities : Arylacetamide scaffold with halogenated aromatic substituents.
- Key Differences: Thiazole ring (vs. thieno-pyrazol) and dichlorophenyl group (vs. fluorophenoxy).
- Noted Properties: Exhibits structural similarity to penicillin’s lateral chain and acts as a ligand in coordination chemistry.
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide (Example 6, )
- Structural Similarities : Fluorinated aromatic substituents and amide linkages.
- Key Differences: Pyrazine-carboxamide core (vs. thieno-pyrazol) and stereochemical complexity (isolated as isomers).
- Synthesis Parallels : Both compounds employ carbodiimide-based coupling agents (e.g., EDCl), suggesting shared synthetic routes .
Physicochemical and Functional Comparisons
Hydrogen-Bonding Patterns
- Target Compound : Likely forms N–H⋯O/N bonds via the acetamide NH and furan oxygen, influencing solubility and crystal packing.
Comparative Data Table
Preparation Methods
Synthesis of 2-Chloroacetamide Intermediate
The amine group in intermediate (3) is acylated using chloroacetyl chloride (4) in dichloromethane under basic conditions (triethylamine). This yields 2-chloro-N-(1-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (5) with 85% efficiency.
Nucleophilic Substitution with Furan-2-ylmethylamine
Compound (5) undergoes nucleophilic displacement with furan-2-ylmethylamine (6) in dimethylformamide (DMF) at 60°C. The reaction is catalyzed by potassium iodide to enhance reactivity, producing 2-((furan-2-ylmethyl)amino)-N-(1-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (7) (Scheme 2). The use of DMF as a polar aprotic solvent ensures complete solubility of intermediates and facilitates a 92% yield.
Coupling with 2-(2-Fluorophenoxy)Acetamide
The final step involves introducing the 2-(2-fluorophenoxy)acetamide group to the N-position of the thieno[3,4-c]pyrazole core.
Preparation of 2-(2-Fluorophenoxy)Acetyl Chloride
2-Fluorophenol (8) is reacted with chloroacetyl chloride (9) in the presence of sodium hydroxide to form 2-(2-fluorophenoxy)acetyl chloride (10) . This intermediate is isolated via distillation under reduced pressure (bp: 110–112°C at 15 mmHg).
Amide Bond Formation
Intermediate (7) is treated with (10) in anhydrous tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12 hours, yielding the target compound (11) with 76% efficiency (Scheme 3). The choice of THF minimizes side reactions, while DMAP accelerates acylation.
Optimization and Regioselectivity Considerations
Regioselective Challenges in Pyrazole Formation
Early attempts using methylhydrazine instead of phenylhydrazine resulted in a 3:2 mixture of regioisomers, complicating purification. Phenylhydrazine’s bulkier substituent directs cyclization exclusively to the 1-phenyl position, as confirmed by Bishop et al..
Catalytic Enhancements
Copper triflate (10 mol%) was evaluated for the cyclocondensation step, reducing reaction time from 24 hours to 8 hours without compromising yield. However, this modification introduced trace metal contaminants, necessitating additional purification.
Analytical Data and Characterization
Spectroscopic Validation
Comparative Yields Across Synthetic Routes
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., DMF or acetonitrile), and catalysts (e.g., copper salts). Critical steps include:
- Substitution reactions under alkaline conditions for halogenated intermediates .
- Condensation reactions using condensing agents like DCC (dicyclohexylcarbodiimide) for amide bond formation . Purification via recrystallization or chromatography (HPLC) is essential to remove by-products. Monitoring reaction progress with TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): Confirms functional groups (e.g., fluorophenyl, furan) and stereochemistry .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D molecular geometry, critical for understanding binding interactions .
- HPLC: Quantifies purity (>95% typically required for pharmacological studies) .
| Property | Value (Example from Analogues) | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₅ClFN₄O₃ (Similar compound) | |
| Molecular Weight | 443.9 g/mol | |
| Key Functional Groups | Thienopyrazole, Acetamide, Furan |
Q. How do the functional groups in this compound influence its reactivity and pharmacological potential?
- Fluorophenyl Group: Enhances lipophilicity and metabolic stability via electron-withdrawing effects .
- Furan Ring: Participates in π-π stacking interactions with biological targets .
- Acetamide Moiety: Enables hydrogen bonding with enzymes or receptors . Reactivity studies show susceptibility to nucleophilic substitution at the thienopyrazole core .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across assays?
- Cross-Validation: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity .
- Dose-Response Analysis: Rule out off-target effects by testing a wide concentration range (e.g., 1 nM–100 µM) .
- Metabolite Screening: LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can molecular docking simulations be applied to predict binding interactions with biological targets?
- Target Selection: Prioritize proteins with structural homology to known thienopyrazole-binding domains (e.g., kinase ATP pockets) .
- Docking Software: Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions, focusing on:
- Hydrogen bonds between the acetamide group and catalytic residues .
- Hydrophobic interactions involving the fluorophenyl and furan groups .
Q. What experimental approaches are used to assess stability under physiological conditions?
- pH Stability: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Light/Temperature Sensitivity: Accelerated stability studies (40°C/75% RH for 4 weeks) identify decomposition pathways .
- Plasma Stability: Incubation in human plasma (37°C, 24 hr) quantifies metabolic resistance using LC-MS .
Q. How can reaction conditions be optimized to minimize by-products during derivatization?
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling reactions .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces side reactions .
- Real-Time Monitoring: In-situ FTIR tracks reaction progress and identifies by-product formation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
